N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide
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Description
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C12H19N5O2 and its molecular weight is 265.317. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Polycomb Repressive Complex 2 (PRC2) . PRC2 plays a major role in transcriptional silencing, in part by installing methylation marks on lysine 27 of histone 3 . Dysregulation of PRC2 function correlates with certain malignancies and poor prognosis .
Mode of Action
The compound acts as a potent and selective inhibitor of EZH2 , the catalytic engine of the PRC2 complex . It binds to EZH2, inhibiting its function and thus disrupting the activity of the PRC2 complex .
Biochemical Pathways
By inhibiting EZH2, the compound disrupts the normal function of the PRC2 complex. This leads to a decrease in the methylation of histone 3 at lysine 27, which in turn affects the transcriptional silencing controlled by the PRC2 complex .
Pharmacokinetics
The compound demonstrates robust antitumor effects in a Karpas-422 xenograft model when dosed at 160 mg/kg BID . .
Result of Action
The inhibition of EZH2 and the subsequent disruption of the PRC2 complex’s function can lead to changes in gene expression. This can result in the death of cancer cells, providing a potential therapeutic benefit in the treatment of certain malignancies .
Properties
IUPAC Name |
N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-9(18)13-8-10-14-11(16-12(15-10)19-2)17-6-4-3-5-7-17/h3-8H2,1-2H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMGVSFJCGNJTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC(=NC(=N1)OC)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.